(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine
Overview
Description
One of the benzimidazole derivatives is 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA). Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole .
Molecular Structure Analysis
Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G (d,p) basis set .Physical And Chemical Properties Analysis
The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid has a molecular formula of C9H10N2O, an average mass of 162.189 Da, and a monoisotopic mass of 162.079315 Da .Scientific Research Applications
Synthesis and Antibacterial Activity
(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine derivatives have been synthesized and evaluated for their antibacterial activity. For instance, new series of 2-heterocycle-substituted benzimidazole compounds demonstrated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa (Zimam, 2014). Another study synthesized benzimidazole derivatives showing good activity towards Gram-positive bacteria and negligible activity towards Gram-negative bacteria (Ansari & Lal, 2009).
Antifungal and Anticancer Activities
Compounds derived from (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine have also been investigated for their antifungal and anticancer activities. A novel synthesis of benzimidazole derivatives displayed significant antifungal activity, emphasizing the role of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine as a precursor to biologically active molecules (Kale et al., 2020). Another study identified that certain derivatives exhibited good antimalarial activity in vitro, highlighting their potential in therapeutic applications (Divatia et al., 2014).
Corrosion Inhibition
Research has also explored the application of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine derivatives in corrosion inhibition. A study demonstrated the effectiveness of imidazole derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution, showcasing their potential in industrial applications (Yadav et al., 2014).
Synthesis and Characterization
The synthesis and characterization of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine derivatives have been a focus of several studies, leading to the discovery of compounds with varied biological activities. For example, the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives has been reported, with some compounds showing significant antimicrobial activity (Salahuddin et al., 2017).
properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12-7-5-3-2-4-6(7)10-8(12)11-9/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMYQGVYVQZJST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364106 | |
Record name | 2-Hydrazinyl-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine | |
CAS RN |
7022-37-9 | |
Record name | 2-Hydrazinyl-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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